Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride
Description
Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoate ester. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of the pyrrolidine ring enhances its biological activity, making it a valuable compound for various studies.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl 4-(pyrrolidin-1-ylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-6-4-11(5-7-12)10-14-8-2-3-9-14;/h4-7H,2-3,8-10H2,1H3;1H |
InChI Key |
LPUSTQVNEQFRKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with pyrrolidine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then esterified using methanol and hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(pyrrolidin-1-yl)benzoate
- 4-(Pyrrolidin-1-yl)benzonitrile
- 4-(Pyrrolidin-1-yl)benzaldehyde
Uniqueness
Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride is unique due to the presence of both the pyrrolidine ring and the benzoate ester, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to similar compounds .
Biological Activity
Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C12H15ClN2O2
Molecular Weight: 240.71 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)
The compound features a benzoate moiety linked to a pyrrolidine ring, which is known to influence its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction: The compound may interact with various enzymes, potentially inhibiting or enhancing their activity. This interaction is crucial for its pharmacological effects.
- Receptor Binding: It is hypothesized that the compound can bind to specific receptors in the body, influencing physiological responses. For example, its structural similarity to known neurotransmitter modulators suggests potential interactions with GABA and dopamine receptors.
- Antimicrobial Activity: Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .
Antimicrobial Activity
Research has shown that compounds containing pyrrolidine structures often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays inhibitory effects against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.050 mg/mL |
These findings suggest that the compound could be developed as a potential antibacterial agent .
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted by Jung et al. (2016) evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the pyrrolidine moiety in enhancing biological activity . -
Neuropharmacological Effects:
Another investigation focused on the neuropharmacological effects of similar compounds demonstrated that those with pyrrolidine rings exhibited anxiolytic and antidepressant-like activities in animal models. This suggests that this compound may influence mood-regulating pathways through receptor modulation .
Research Findings
Recent studies have provided insights into the biological activities associated with this compound:
- Antifungal Activity: Research indicates that certain analogs possess antifungal properties against Candida species, further supporting the versatility of pyrrolidine derivatives in combating infections .
- Cytotoxicity Studies: Investigations into the cytotoxic effects on cancer cell lines revealed that some derivatives could inhibit cell proliferation at specific concentrations without significant toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
